molecular formula C18H13N3O3S B2988359 N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851977-98-5

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2988359
CAS No.: 851977-98-5
M. Wt: 351.38
InChI Key: XZNZINRCDUVBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a complex organic compound that features a benzothiazole ring fused with a chromene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antibacterial properties .

Scientific Research Applications

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-ylamine with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells. This inhibition disrupts cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is unique due to its dual ring structure, which combines the properties of benzothiazole and chromene. This structural feature contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-15-16(10)19-18(25-15)21-20-17(23)14-9-12(22)11-6-2-3-7-13(11)24-14/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZINRCDUVBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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